molecular formula C19H24ClN3O3S B2949610 N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215839-68-1

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2949610
CAS No.: 1215839-68-1
M. Wt: 409.93
InChI Key: RXNNRXSLLCQGPN-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a 6-methoxy substituent on the benzothiazole core, a diethylaminoethyl side chain, and a furan-2-carboxamide moiety. Benzothiazoles are known for their role in targeting kinases (e.g., VEGFR-2) and exhibiting anticancer activity . The 6-methoxy group may enhance solubility or binding affinity, as seen in related derivatives . The diethylaminoethyl side chain is a common pharmacophore in kinase inhibitors, influencing cellular permeability and electrostatic interactions .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S.ClH/c1-4-21(5-2)10-11-22(18(23)16-7-6-12-25-16)19-20-15-9-8-14(24-3)13-17(15)26-19;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNNRXSLLCQGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H24ClN3O3S
  • Molecular Weight : 409.9 g/mol
  • CAS Number : 1215839-68-1

Structure Features

The compound features a complex structure that includes:

  • A diethylamino group, which may enhance solubility and biological activity.
  • A benzo[d]thiazole moiety, known for its pharmacological properties.
  • A furan ring, contributing to its chemical reactivity.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.4Induction of apoptosis
MCF-74.8Cell cycle arrest
A5496.1Inhibition of migration

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been evaluated against a range of bacteria and fungi, with effective inhibition observed at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure can significantly affect the biological activity of the compound. For example, variations in the substituents on the benzo[d]thiazole ring have shown to alter potency against cancer cells and microbes.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited enhanced anticancer activity.
  • Alkyl Chain Length : Changes in the length of the diethylamino chain influenced both solubility and biological efficacy.
  • Furan Substitution : Substituting different functional groups on the furan ring resulted in varying degrees of antimicrobial activity.

Case Studies and Research Findings

  • Anticancer Efficacy in Vivo : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as a therapeutic agent.
  • Mechanistic Insights : Research published in PMC indicates that this compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Comparative Analysis with Analogues : Studies comparing this compound with structurally similar analogues revealed that slight modifications could lead to compounds with either enhanced or diminished biological activities, emphasizing the importance of precise structural configurations .

Comparison with Similar Compounds

The compound can be compared to structurally related benzothiazole derivatives in terms of substituents, pharmacological activity, and physicochemical properties. Below is a detailed analysis:

Substituent Variations on the Benzothiazole Core
Compound Substituent Molecular Formula Key Properties/Activities Reference
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide 6-methoxy C₂₅H₂₃N₃O₂S Anticancer activity (HPLC purity: 94.8%; melting point: 260.1°C)
N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6-nitro C₁₉H₁₆N₆O₃S₃ VEGFR-2 inhibition (IC₅₀: 0.87 µM); molecular docking confirmed binding to kinase active site
N-(6-trifluoromethylbenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF₃ C₂₀H₁₇F₃N₂O₄S Enhanced lipophilicity; potential kinase inhibitor
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride 6-fluoro C₁₉H₂₁ClFN₃O₂S Solubility: 12 mg/mL (predicted); supplier availability

Key Observations :

  • 6-Methoxy vs. 6-Nitro : Methoxy derivatives (e.g., ) exhibit higher thermal stability (melting points >240°C) compared to nitro-substituted analogs, which prioritize kinase inhibition .
  • 6-Fluoro vs. 6-Methoxy : Fluorine substitution (e.g., ) improves metabolic stability but may reduce solubility compared to methoxy groups.
Side Chain Modifications
Compound Side Chain Biological Impact Reference
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride Diethylaminoethyl Enhanced cellular uptake due to tertiary amine; common in kinase inhibitors
N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride Piperazinyl-ethyl Increased polarity; potential for CNS-targeted activity
N-(2-morpholinoethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride Morpholinoethyl Improved water solubility; used in prodrug formulations

Key Observations :

  • Diethylaminoethyl vs. Morpholinoethyl: Diethylaminoethyl chains (e.g., ) enhance lipophilicity, favoring membrane penetration, while morpholinoethyl groups (e.g., ) improve aqueous solubility.
Carboxamide-Linked Moieties
Compound Linked Group Activity/Property Reference
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide Isoquinoline Anticancer activity via cell cycle arrest and apoptosis induction
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride Furan Predicted bioavailability: 65% (preADMET); moderate plasma protein binding
N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Phenylsulfonyl Antifungal and antibacterial activity

Key Observations :

  • Furan vs. Isoquinoline: Furan-linked compounds (e.g., ) show balanced pharmacokinetics, while isoquinoline derivatives (e.g., ) prioritize cytotoxicity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1: React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate thiosemicarbazides .
  • Step 2: Cyclize intermediates in DMF using iodine and triethylamine to generate the thiadiazole core, with sulfur byproduct formation .
  • Step 3: Introduce the diethylaminoethyl and methoxybenzothiazole moieties via nucleophilic substitution or amidation. Yields can vary (37–70%) depending on substituents and purification methods (e.g., flash chromatography with ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for methoxybenzothiazole (δ ~3.8 ppm for OCH3), furan protons (δ ~7.2–7.5 ppm), and diethylaminoethyl groups (δ ~1.2–3.4 ppm). Substituent-induced chemical shift variations require comparative analysis with analogs .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3275 cm⁻¹) groups. Thiazole C-S stretches appear at ~609 cm⁻¹ .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related thiazolidinone-chromone hybrids (R factor: 0.049) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and pharmacokinetics?

Methodological Answer:

  • Pharmacophore Analysis: Replace the methoxy group on the benzothiazole with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability. For example, 4-chlorophenyl analogs show improved antifungal activity .
  • SAR Studies: Compare IC50 values of analogs with modified diethylaminoethyl chains (e.g., dimethylamino or piperazinyl derivatives) in enzyme inhibition assays. Increased bulkiness may reduce solubility but improve target binding .
  • Metabolic Stability: Use hepatic microsome assays to evaluate demethylation of the methoxy group, a common metabolic pathway. Stabilize via fluorination or deuterium substitution .

Q. How can contradictions in spectroscopic or biological data be systematically resolved?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR assignments with computational tools (e.g., DFT calculations for predicted chemical shifts) .
  • Biological Replicates: Address variability in antimicrobial assays (e.g., MIC values) by standardizing inoculum size and growth media pH, as pH-dependent activity is noted in thiadiazole derivatives .
  • Crystallographic Validation: Resolve ambiguities in regiochemistry (e.g., furan vs. thiazole substitution patterns) via single-crystal X-ray studies .

Q. What experimental strategies are recommended for evaluating this compound’s mechanism of action in antimicrobial or anticancer contexts?

Methodological Answer:

  • Target Identification: Use affinity chromatography or thermal shift assays to identify protein targets. For example, related benzothiazole-carboxamides bind to fungal cytochrome P450 enzymes .
  • Resistance Studies: Serial passage assays with Candida albicans or cancer cell lines (e.g., MCF-7) under sublethal drug pressure to assess resistance development .
  • Synergy Testing: Combine with standard therapies (e.g., fluconazole or cisplatin) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

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